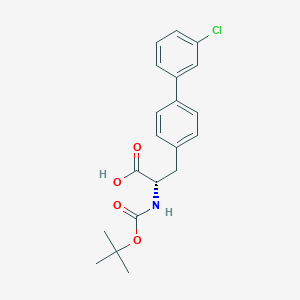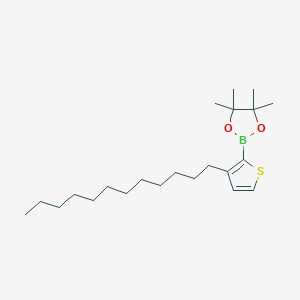![molecular formula C13H11ClN2O2S B1427217 Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate CAS No. 1379272-52-2](/img/structure/B1427217.png)
Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate
Descripción general
Descripción
“Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate” is a chemical compound with the CAS Number: 1379272-52-2 . It has a molecular weight of 294.76 . The IUPAC name for this compound is “methyl 3-amino-4-[(5-chloro-2-pyridinyl)sulfanyl]benzoate” and its InChI Code is 1S/C13H11ClN2O2S/c1-18-13(17)8-2-4-11(10(15)6-8)19-12-5-3-9(14)7-16-12/h2-7H,15H2,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate” is C13H11ClN2O2S . The InChI key, which is a unique identifier for the compound, is WHMFOILXRXKYTO-UHFFFAOYSA-N .It is stored at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.
Aplicaciones Científicas De Investigación
Modifications on Amino-3,5-Dicyanopyridine Core
- Amino-3,5-dicyanopyridines, including derivatives of Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate, are used to create adenosine receptor ligands with potential for treating neuropathic pain. Their pharmacological profiles and chemical stability have been extensively studied (Betti et al., 2019).
Synthesis of Novel Benzoxazoles
- A method involving the fusion of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles was adopted to synthesize novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole. These compounds displayed antimicrobial, antioxidant, and antitubercular activities, showing their broad potential in pharmaceutical applications (Fathima et al., 2021).
Hydrogen-Bonded Molecules
- Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate and its isomers form complex hydrogen-bonded structures. These structures are significant for understanding molecular interactions and designing compounds with desired properties (Portilla et al., 2007).
Key Intermediate in Tianeptine Synthesis
- This compound acts as a key intermediate in the synthesis of Tianeptine, an antidepressant. The synthesis process involves multiple steps like condensation, methylation, hydrogenolysis, and cyclization, highlighting its importance in pharmaceutical manufacturing (Xiu-lan, 2009).
Acaricide Applications
- In agricultural sciences, derivatives of Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate, like amidoflumet, have been identified as novel acaricides, which are agents used to kill ticks and mites (Kimura & Hourai, 2005).
Antimicrobial Activities
- Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential in addressing microbial resistance (Mange et al., 2013).
Propiedades
IUPAC Name |
methyl 3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-18-13(17)8-2-4-11(10(15)6-8)19-12-5-3-9(14)7-16-12/h2-7H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMFOILXRXKYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)








![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
